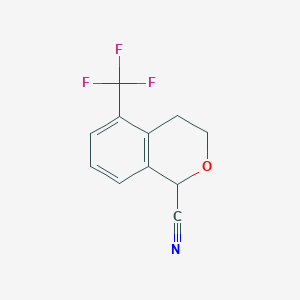![molecular formula C18H11ClO B12936605 1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
1-Chloro-4-phenyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11ClO It is a derivative of dibenzofuran, where a chlorine atom is substituted at the first position and a phenyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of substituted biphenyls. The process typically includes the O-arylation reaction followed by cyclization of diaryl ethers . Another method involves the use of substituted phenols via benzofuran annulation or ring contraction .
Industrial Production Methods: Industrial production of this compound often employs metal complex catalysis. The use of metal-free one-flask synthesis methods has also been reported, which integrates multiple steps such as cyclopropanation, Cloke-Wilson rearrangement, and elimination of hydrogen chloride in a single flask .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-phenyldibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 1-Chloro-8-phenyldibenzo[b,d]furan
- 3-Bromo-5-(2,4-di-tert-butylphenyl)benzofuran
- 1-Chloro-4-(naphthalen-2-yl)dibenzo[b,d]furan
Uniqueness: 1-Chloro-4-phenyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H11ClO |
|---|---|
Peso molecular |
278.7 g/mol |
Nombre IUPAC |
1-chloro-4-phenyldibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H |
Clave InChI |
NRYIDNWSKONILR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
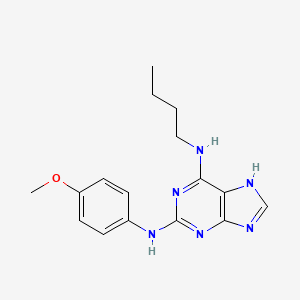
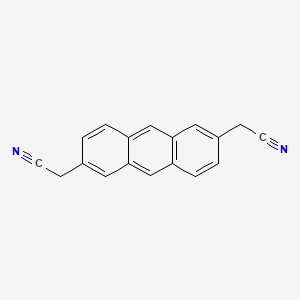
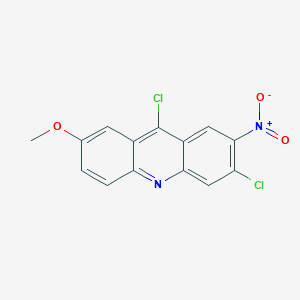
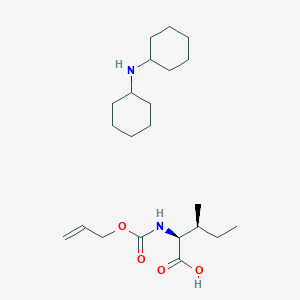
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)


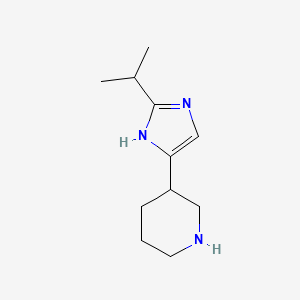

![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
